Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate is a chemical compound with the molecular formula C14H15NO5. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-hydroxyquinoline with ethyl chloroformate in the presence of a base, followed by methylation using dimethyl sulfate . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate: This compound has similar structural features but differs in the substitution pattern on the quinoline ring.
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure but have different functional groups and substitution patterns.
Ethyl 6,8-dichloro-4-hydroxy-3-quinolinecarboxylate: This compound has chlorine substituents on the quinoline ring, which can significantly alter its chemical and biological properties.
Biological Activity
Ethyl 4-hydroxy-6,8-dimethoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a quinoline skeleton with hydroxy and methoxy substituents. The structural formula is as follows:
This compound's unique structure contributes to its reactivity and biological properties, making it a valuable candidate for further study in pharmacology.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial in metabolic pathways. Its hydroxy and methoxy groups enhance binding affinity to enzyme active sites, modulating their activity.
- Cell Cycle Interference : Research indicates that this compound can induce cell cycle arrest in cancer cells by affecting regulatory proteins involved in cell proliferation. Specifically, it has been observed to influence the phosphorylation status of key signaling proteins such as STAT5 and ERK1/2, leading to apoptosis in certain leukemia models .
- Chemiluminescence : this compound exhibits chemiluminescent properties, which can be leveraged for analytical applications in biological assays .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including acute myeloid leukemia (AML) cells. It induced apoptosis and cell cycle arrest at the G0/G1 phase, with IC50 values indicating potent activity against specific leukemia models such as MOLM-13 and MV4-11 .
- Mechanistic Insights : The compound was shown to selectively inhibit FLT3 kinase activity, a target commonly associated with AML. This inhibition resulted in reduced phosphorylation of downstream signaling molecules involved in cell survival and proliferation .
Comparative Analysis
A comparison of this compound with similar compounds reveals its unique efficacy:
Compound Name | Target Activity | IC50 (μM) | Mechanism |
---|---|---|---|
This compound | FLT3 Inhibition | <10 | Apoptosis induction |
4-Hydroxyquinoline | General Cytotoxicity | >20 | Non-specific |
Quinoline Derivative X | FLT3 Inhibition | 15 | Less selective |
Properties
IUPAC Name |
ethyl 6,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(17)10-7-15-12-9(13(10)16)5-8(18-2)6-11(12)19-3/h5-7H,4H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBNTXBHKHDRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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